molecular formula C23H22Cl2N2O5 B257523 (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No. B257523
M. Wt: 477.3 g/mol
InChI Key: BWGXIKLNLKTXCS-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. This compound is also known as "Curcumin Analog 1" and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, it can inhibit the STAT3 pathway, which is involved in the regulation of cell growth and survival. By inhibiting these pathways, (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione can prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it can increase the levels of antioxidant enzymes such as SOD and CAT, thereby reducing oxidative stress. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the development and progression of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione in lab experiments is its potential application in the treatment of various diseases. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a useful compound for studying these biological processes. One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione. One direction is to study its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a chemopreventive agent for the prevention of cancer. Additionally, future studies can investigate the optimal dosage and delivery method for this compound to maximize its therapeutic effects. Finally, studies can investigate the potential use of this compound in combination with other drugs for the treatment of diseases.

Synthesis Methods

The synthesis of (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has been achieved using various methods. One of the methods involves the reaction of 1,3-diphenyl-2-propen-1-one with 5-chloro-2-hydroxybenzaldehyde in the presence of morpholine and acetic acid. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1,3-diphenylpropane-1,3-dione in the presence of morpholine and acetic acid. Both methods yield (4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione with good yields.

Scientific Research Applications

(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has potential application in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Molecular Formula

C23H22Cl2N2O5

Molecular Weight

477.3 g/mol

IUPAC Name

(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22Cl2N2O5/c24-15-3-1-14(2-4-15)20-19(21(29)17-13-16(25)5-6-18(17)28)22(30)23(31)27(20)8-7-26-9-11-32-12-10-26/h1-6,13,20,28-29H,7-12H2/b21-19+

InChI Key

BWGXIKLNLKTXCS-XUTLUUPISA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=C(C=CC(=C3)Cl)O)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

SMILES

C1COCCN1CCN2C(C(=C(C3=C(C=CC(=C3)Cl)O)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=C(C=CC(=C3)Cl)O)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.